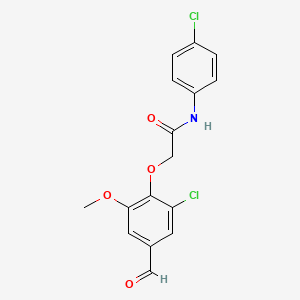

2-(2-chloro-4-formyl-6-methoxyphenoxy)-N-(4-chlorophenyl)acetamide

Description

Properties

IUPAC Name |

2-(2-chloro-4-formyl-6-methoxyphenoxy)-N-(4-chlorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13Cl2NO4/c1-22-14-7-10(8-20)6-13(18)16(14)23-9-15(21)19-12-4-2-11(17)3-5-12/h2-8H,9H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILYFYOHJEWKEEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)C=O)Cl)OCC(=O)NC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13Cl2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-4-formyl-6-methoxyphenoxy)-N-(4-chlorophenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of the phenoxy intermediate: This step involves the reaction of 2-chloro-4-formyl-6-methoxyphenol with an appropriate acylating agent under controlled conditions to form the phenoxy intermediate.

Acylation reaction: The phenoxy intermediate is then reacted with 4-chloroaniline in the presence of a suitable catalyst to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloro-4-formyl-6-methoxyphenoxy)-N-(4-chlorophenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chloro groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: 2-(2-chloro-4-carboxy-6-methoxyphenoxy)-N-(4-chlorophenyl)acetamide.

Reduction: 2-(2-chloro-4-hydroxymethyl-6-methoxyphenoxy)-N-(4-chlorophenyl)acetamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-chloro-4-formyl-6-methoxyphenoxy)-N-(4-chlorophenyl)acetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-chloro-4-formyl-6-methoxyphenoxy)-N-(4-chlorophenyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of chloro and formyl groups can influence its binding affinity and specificity, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Insecticidal Activity

- Pyridine-thioacetamide derivatives () exhibit higher aphid toxicity than commercial acetamiprid, attributed to pyridine’s electron-withdrawing effects and π-π interactions with insect targets . The target compound’s phenoxy group may offer different binding modes due to its formyl and methoxy substituents, which could enhance hydrogen bonding or metabolic stability.

Antiproliferative Potential

Physicochemical Comparisons

Biological Activity

2-(2-chloro-4-formyl-6-methoxyphenoxy)-N-(4-chlorophenyl)acetamide, with the chemical formula and CAS number 792945-82-5, is a compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including antimicrobial properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a chloro-substituted phenyl ring and a methoxy group, contributing to its lipophilicity and potential biological interactions. The molecular weight is approximately 354.18 g/mol, and it is characterized by a boiling point of around 418.2ºC at 760 mmHg and a flash point of 206.7ºC .

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, particularly antimicrobial effects. The following subsections detail specific findings related to its biological activity.

Antimicrobial Activity

A study on N-(substituted phenyl)-2-chloroacetamides demonstrated that these compounds possess significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The position of substituents on the phenyl ring was found to influence the efficacy of these compounds. Specifically, chloroacetamides with halogenated substituents showed enhanced activity due to increased lipophilicity, facilitating membrane penetration .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Activity Against Gram-positive | Activity Against Gram-negative | Activity Against Yeast |

|---|---|---|---|

| N-(4-chlorophenyl)-2-chloroacetamide | Effective (S. aureus, MRSA) | Less effective (E. coli) | Moderate (C. albicans) |

| This compound | Pending further study | Pending further study | Pending further study |

Structure-Activity Relationship (SAR)

Quantitative structure-activity relationship (QSAR) analyses have identified key structural features that enhance biological activity in chloroacetamides. The presence of electron-withdrawing groups such as chlorine increases the compound's potency by improving its interaction with bacterial cell membranes .

Case Studies

- Antimicrobial Testing : In a comparative study involving various chloroacetamides, those with para-substituted phenyl rings exhibited superior antimicrobial activity against S. aureus and MRSA strains. The study highlighted the importance of functional group positioning in optimizing antibacterial properties .

- Pharmacological Evaluation : A series of newly synthesized derivatives were evaluated for their pharmacological profiles, revealing promising results in inhibiting bacterial growth and suggesting potential applications in treating infections caused by resistant strains .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(2-chloro-4-formyl-6-methoxyphenoxy)-N-(4-chlorophenyl)acetamide, and how can purity be optimized?

- Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, analogous acetamide derivatives are prepared by reacting chlorinated phenol derivatives with chloroacetyl chloride in dichloromethane, followed by coupling with 4-chloroaniline in the presence of triethylamine as a base . Purification involves recrystallization (e.g., using toluene) or column chromatography. Purity optimization requires monitoring by HPLC or TLC, with strict control of stoichiometry and reaction temperature .

Q. Which spectroscopic and crystallographic techniques are critical for structural validation?

- Methodology :

- X-ray crystallography resolves intramolecular interactions (e.g., hydrogen bonds stabilizing the acetamide moiety) and confirms stereochemistry .

- NMR (¹H/¹³C) identifies functional groups: the formyl proton (~10 ppm in ¹H NMR), methoxy singlet (~3.8 ppm), and aromatic protons split by substituents .

- IR spectroscopy detects carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and N–H bending (~1550 cm⁻¹) .

Advanced Research Questions

Q. How can researchers investigate the compound’s biological targets and mechanisms of action?

- Methodology :

- Enzyme inhibition assays : Test activity against kinases (e.g., EGFR) or proteases using fluorogenic substrates. IC₅₀ values are derived from dose-response curves .

- Molecular docking : Use software like AutoDock to predict binding affinities to target proteins (e.g., anticancer targets such as Bcl-2), guided by crystallographic data .

- Transcriptomic profiling : RNA-seq identifies differentially expressed genes in treated cell lines to map signaling pathways .

Q. What experimental design strategies minimize variability in bioactivity studies?

- Methodology :

- Factorial design : Optimize cell culture conditions (e.g., serum concentration, incubation time) using response surface methodology to reduce noise .

- Positive/negative controls : Include reference drugs (e.g., doxorubicin for cytotoxicity) and solvent-only controls to validate assay integrity .

- Replication : Triplicate measurements with blinded analysis to mitigate observer bias .

Q. How should contradictory data in biological activity studies be addressed?

- Methodology :

- Source investigation : Compare assay conditions (e.g., cell line origins, passage numbers) and compound purity (HPLC traces may reveal degradation products) .

- Structural analogs : Synthesize derivatives (e.g., replacing the 4-chlorophenyl group with fluorophenyl) to assess structure-activity relationships (SAR) and identify critical substituents .

- Meta-analysis : Aggregate data from multiple studies to identify trends obscured by small sample sizes .

Q. What computational approaches predict the compound’s reactivity and stability?

- Methodology :

- Quantum chemical calculations : DFT (e.g., B3LYP/6-31G*) models reaction pathways (e.g., hydrolysis of the formyl group) and calculates thermodynamic stability .

- MD simulations : Assess solubility by simulating interactions with water/co-solvents (e.g., DMSO) to guide formulation development .

Q. Which strategies improve solubility and bioavailability for in vivo studies?

- Methodology :

- Co-solvent systems : Use cyclodextrins or PEG-based formulations to enhance aqueous solubility .

- Nanoformulations : Encapsulate the compound in liposomes or PLGA nanoparticles to prolong circulation time .

- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to increase membrane permeability .

Q. How can researchers design derivatives to enhance selective bioactivity?

- Methodology :

- SAR libraries : Synthesize analogs with modified phenoxy (e.g., nitro or hydroxy substitutions) or acetamide groups (e.g., alkylation of the N–H) .

- High-throughput screening : Test derivatives against panels of cancer cell lines to identify selectivity indices (e.g., IC₅₀ in normal vs. malignant cells) .

- Metabolic stability assays : Use liver microsomes to prioritize derivatives with longer half-lives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.